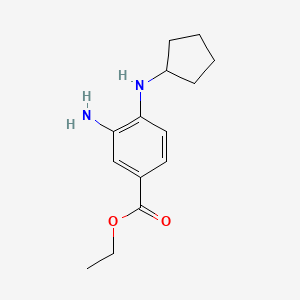![molecular formula C16H12N2O4 B1426455 3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid CAS No. 1228552-69-9](/img/structure/B1426455.png)
3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid
概要
説明
3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid: is an organic compound with the molecular formula C16H12O4N2 It is characterized by the presence of a pyrazine ring substituted with a carboxylic acid group and an ether linkage to a methoxy-substituted naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the naphthyl ether: The starting material, 7-methoxy-2-naphthol, is reacted with a suitable halogenated pyrazine derivative under basic conditions to form the ether linkage.
Carboxylation: The resulting intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group at the 2-position of the pyrazine ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.
Substitution: The naphthyl ether linkage can be susceptible to nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted naphthyl ethers depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.
Materials Science: Its structural properties make it a candidate for the development of novel organic materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure allows it to interact with various biological targets, making it a potential lead compound in drug discovery efforts.
Biological Probes: It can be used as a probe to study enzyme activities or receptor-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry:
Polymer Science: The compound can be incorporated into polymer matrices to modify their physical properties, such as thermal stability or mechanical strength.
Electronics: Its electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
作用機序
The mechanism by which 3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. For instance:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, either activating or inhibiting signal transduction pathways.
類似化合物との比較
- 5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
- 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
- 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Comparison:
- Structural Differences: While these compounds share a pyrazine or pyrazole core, the presence of the naphthyl ether linkage and the methoxy group in 3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid provides unique electronic and steric properties.
- Reactivity: The naphthyl ether linkage in this compound can undergo specific reactions that are not possible with the other compounds listed.
- Applications: The unique structure of this compound allows for a broader range of applications, particularly in fields requiring specific electronic or optical properties.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
3-(7-methoxynaphthalen-2-yl)oxypyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-21-12-4-2-10-3-5-13(9-11(10)8-12)22-15-14(16(19)20)17-6-7-18-15/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPLASXITNVYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2)OC3=NC=CN=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


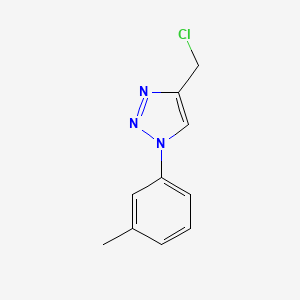
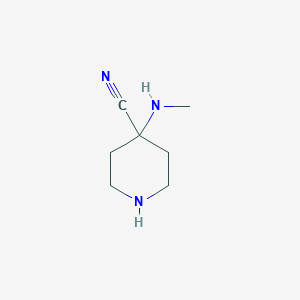
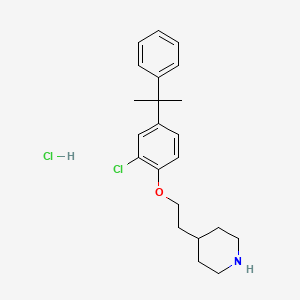

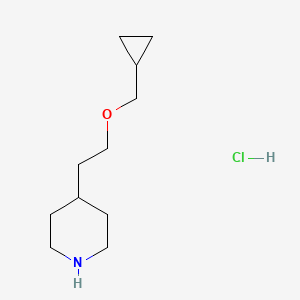

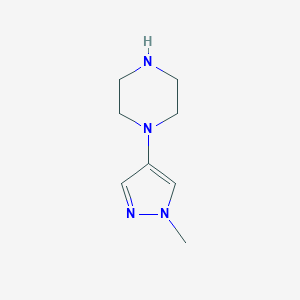
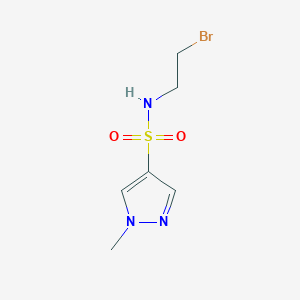

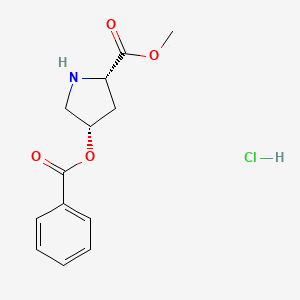
![3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426390.png)
![4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426391.png)
![5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426392.png)
